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Compound of Interest

Compound Name: THP-PEG10-Boc

Cat. No.: B11934757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, functionalization, and

application of decaethylene glycol (PEG10) linkers. These versatile molecules are crucial in the

development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs), offering a balance of hydrophilicity, defined length,

and chemical tractability.

Introduction to PEG10 Linkers
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to connect two or more

molecular entities, such as a targeting moiety and a therapeutic payload. PEG10, with its ten

repeating ethylene glycol units, provides a desirable spacer length that can enhance the

solubility and pharmacokinetic properties of the resulting conjugate while minimizing steric

hindrance. Its defined molecular weight and length are advantageous over polydisperse PEG

polymers, allowing for the creation of homogenous bioconjugates with consistent properties.

The core structure of a PEG10 linker is comprised of ten ethylene glycol units. The terminal

ends of this chain can be modified with a variety of functional groups to enable covalent

attachment to other molecules. The choice of functional groups is dictated by the desired

conjugation chemistry and the available reactive sites on the target molecules.
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The synthesis of heterobifunctional PEG10 linkers, which possess two different reactive groups

at their termini, is essential for controlled, sequential bioconjugation. Below are generalized

protocols for the synthesis of three common classes of heterobifunctional PEG10 linkers.

Synthesis of Amino-PEG10-Carboxylic Acid
This linker is a versatile building block, with an amine group for reaction with activated esters

and a carboxylic acid that can be activated to react with amines.

Experimental Protocol:

Protection of Amino-PEG10-Alcohol: Start with commercially available Amino-PEG10-

Alcohol. The primary amine is protected, for example, with a tert-butoxycarbonyl (Boc) group

by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like

triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).

Oxidation of the Alcohol: The terminal hydroxyl group of the Boc-protected Amino-PEG10-

Alcohol is then oxidized to a carboxylic acid. This can be achieved using various oxidizing

agents, such as Jones reagent (CrO₃ in sulfuric acid) or a milder alternative like TEMPO-

mediated oxidation.

Deprotection of the Amine: The Boc protecting group is removed from the amine terminus by

treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.

Purification: The final Amino-PEG10-Carboxylic Acid product is purified by column

chromatography on silica gel.

Reactant Reagent Typical Yield Purity Reference

Amino-PEG10-

Alcohol

1. (Boc)₂O, TEA,

DCM; 2. Jones

Reagent; 3. TFA,

DCM

70-85% >95%

Adapted from

solid-phase

synthesis

procedures for

substituted

prolines.[1]
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This linker is ideal for conjugating a thiol-containing molecule (via the maleimide group) to an

amine-containing molecule (via the NHS ester).

Experimental Protocol:

Synthesis of Mal-Amido-PEG10-Acid: Commercially available Boc-N-amido-dPEG10-acid is

deprotected using TFA to yield the amine. This is then reacted with a maleimide-

functionalized NHS ester, such as N-succinimidyl 3-maleimidopropionate, to form the stable

maleimide-amido-PEG10-acid.

Activation of the Carboxylic Acid: The terminal carboxylic acid of the Maleimide-PEG10-Acid

is then activated to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by

reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling

agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Purification: The final Maleimide-PEG10-NHS Ester is purified by flash chromatography.

Reactant Reagent Typical Yield Purity Reference

Boc-N-amido-

dPEG10-acid

1. TFA; 2. N-

succinimidyl 3-

maleimidopropio

nate; 3. NHS,

EDCI

60-75% >95%

Adapted from the

synthesis of

Maleimide-

PEG4-NHS

Ester.[2]

Synthesis of Azido-PEG10-Alkyne
This linker is designed for "click chemistry," a highly efficient and specific cycloaddition reaction

between an azide and an alkyne.

Experimental Protocol:

Monofunctionalization of PEG10-diol: Start with commercially available PEG10-diol. One of

the hydroxyl groups is converted to a good leaving group, such as a tosylate or mesylate, by

reaction with tosyl chloride or mesyl chloride in the presence of a base.
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Introduction of the Azide: The tosylated or mesylated PEG10-alcohol is then reacted with

sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce

the azide functionality via nucleophilic substitution.

Introduction of the Alkyne: The remaining terminal hydroxyl group of the Azido-PEG10-

alcohol is then reacted with an alkyne-containing reagent, such as propargyl bromide, in the

presence of a strong base like sodium hydride (NaH) to form the terminal alkyne.

Purification: The final Azido-PEG10-Alkyne product is purified using column chromatography.

Reactant Reagent Typical Yield Purity Reference

PEG10-diol

1. TsCl, Pyridine;

2. NaN₃, DMF; 3.

Propargyl

bromide, NaH

50-65% >95%

Adapted from

protocols for

synthesizing

heterobifunctiona

l PEGs for click

chemistry.[3][4]

Characterization of PEG10 Linkers
Thorough characterization is essential to confirm the identity, purity, and functionality of the

synthesized PEG10 linkers.
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Technique Purpose

Expected Observations for a

Heterobifunctional PEG10

Linker

¹H NMR
Structural verification and

purity assessment.

Characteristic peaks for the

PEG backbone (a broad

multiplet around 3.6 ppm),

along with distinct signals for

the protons of the terminal

functional groups.[5][6][7][8][9]

¹³C NMR

Confirmation of the carbon

skeleton and functional

groups.

A major peak for the repeating

ethylene glycol carbons

(around 70 ppm) and specific

resonances for the carbons of

the terminal functionalities.[5]

[6][7][8][9]

Mass Spectrometry (MS)

Determination of molecular

weight and confirmation of

elemental composition.

The molecular ion peak

corresponding to the expected

mass of the PEG10 linker.

Fragmentation patterns can

provide further structural

information.[10][11][12][13][14]

High-Performance Liquid

Chromatography (HPLC)

Purity assessment and

quantification.

A single major peak indicating

a high degree of purity.

Retention time can be used for

identification.

Functionalization and Bioconjugation
The functional groups on the PEG10 linkers are utilized to covalently attach them to

biomolecules.

Amine-Reactive Chemistry
NHS esters are commonly used to react with primary amines (e.g., lysine residues on proteins)

to form stable amide bonds.
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Experimental Protocol: NHS Ester-Amine Coupling

Dissolution: Dissolve the PEG10-NHS ester in an anhydrous organic solvent like DMF or

DMSO immediately before use.

Reaction: Dissolve the amine-containing target molecule in a suitable buffer, typically with a

pH between 7.2 and 8.5 (e.g., PBS). Add the NHS ester solution to the target molecule

solution with gentle mixing.

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using

methods such as dialysis, size-exclusion chromatography, or HPLC.[15]

Thiol-Reactive Chemistry
Maleimide groups are highly specific for reacting with free thiols (e.g., cysteine residues on

proteins) to form stable thioether bonds.

Click Chemistry
The reaction between an azide and an alkyne is a highly efficient and bioorthogonal reaction,

meaning it does not interfere with biological processes. Copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) is a common method.

Experimental Protocol: CuAAC

Reactant Preparation: Dissolve the Azido-PEG10-alkyne and the alkyne- or azide-containing

molecule in a suitable solvent mixture.

Catalyst Preparation: Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing

agent, typically sodium ascorbate. A copper-stabilizing ligand like TBTA is often used.

Reaction: Add the copper(II) sulfate and ligand to the reaction mixture. Initiate the reaction by

adding the sodium ascorbate solution. Stir the reaction at room temperature for 1-12 hours.

Purification: Purify the triazole-linked conjugate using appropriate chromatographic

techniques.[16]
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Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
In ADCs, a PEG10 linker can be used to attach a potent cytotoxic drug to a monoclonal

antibody that targets a tumor-specific antigen. The PEG10 spacer can improve the ADC's

solubility and stability, and influence the payload's release mechanism.[17][18][19][20]

Cellular Uptake and Payload Release Pathway for an ADC:

Extracellular Space
Intracellular Space

Antibody-Drug Conjugate
(with PEG10 Linker) Tumor Cell

1. Binding to
Tumor Antigen

Endosome

2. Internalization
(Endocytosis)

Lysosome3. Trafficking Cytotoxic
Payload

4. Linker Cleavage &
Payload Release

Cell Death
(Apoptosis)

5. Induction of
Apoptosis

Click to download full resolution via product page

Caption: ADC cellular uptake and payload release pathway.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PEG10

linker can connect the target-binding ligand and the E3 ligase ligand. The length and flexibility

of the PEG10 linker are critical for the formation of a stable ternary complex.[21][22][23][24][25]

PROTAC-Mediated Protein Degradation Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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